
CID 14389612
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 14389612” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 14389612” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification and isolation of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 14389612” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Nucleophilic or electrophilic substitution reactions leading to [substituted product].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [specific conditions].
Reduction: [Reducing agent] in the presence of [catalyst].
Substitution: [Substituting agent] under [specific conditions].
Major Products:
Applications De Recherche Scientifique
Compound “CID 14389612” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in cellular processes and biochemical pathways.
Medicine: Potential therapeutic agent for [specific diseases or conditions].
Industry: Utilized in the production of [industrial products] due to its [specific properties].
Mécanisme D'action
The mechanism of action of compound “CID 14389612” involves its interaction with specific molecular targets and pathways:
Molecular Targets: [Specific proteins or enzymes].
Pathways Involved: [Biochemical pathways] leading to [desired effect].
Comparaison Avec Des Composés Similaires
Compound “CID 14389612” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [List of similar compounds].
Comparison: Unlike its counterparts, compound “this compound” exhibits [unique properties], making it particularly valuable for [specific applications].
This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
CoGe2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
InChI |
InChI=1S/Co.2Ge |
Clé InChI |
GUQUZDHUZPZAJB-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Ge].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


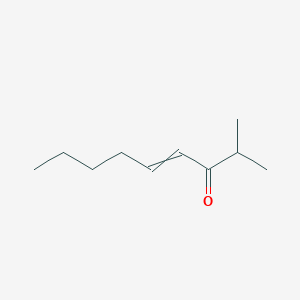

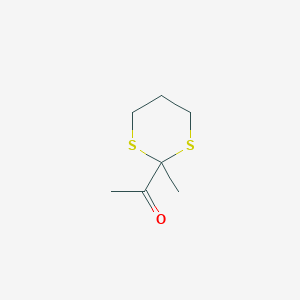

![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
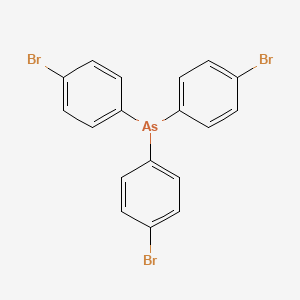
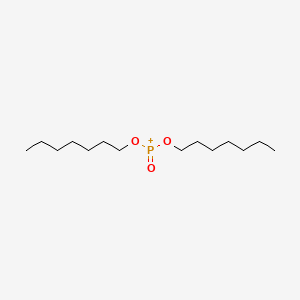
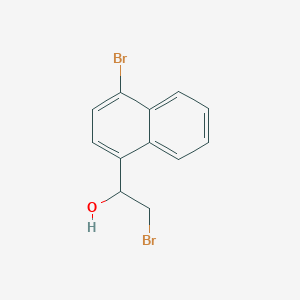

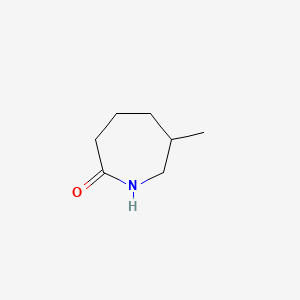
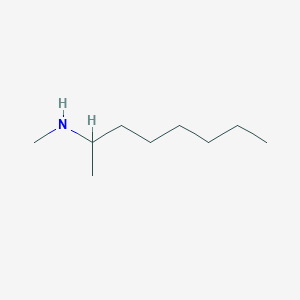

![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)

